Cas no 14381-66-9 (1,8-dichloroanthracene)

1,8-Dichloroanthracene is a chlorinated derivative of anthracene, characterized by the substitution of chlorine atoms at the 1 and 8 positions of the anthracene core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and functional materials. Its rigid polycyclic aromatic structure and electron-withdrawing chlorine substituents make it valuable for applications requiring tailored electronic properties or as a building block for more complex aromatic systems. The compound exhibits stability under standard conditions and is compatible with various cross-coupling reactions, enabling its use in advanced material design. Care should be taken during handling due to potential sensitivity to light and heat.
1,8-dichloroanthracene structure
1,8-dichloroanthracene structure
Product Name:1,8-dichloroanthracene
CAS No:14381-66-9
MF:C14H8Cl2
MW:247.11932182312
CID:3165477
PubChem ID:618890
Update Time:2025-06-19

1,8-dichloroanthracene Chemical and Physical Properties

Names and Identifiers

    • 1,8-dichloroanthracene
    • 1,8-dichloro-anthracene
    • C14H8Cl2
    • W17238
    • Anthracene, 1,8-dichloro-
    • DB-215846
    • InChI=1/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8
    • 14381-66-9
    • SCHEMBL6322817
    • MFCD30469063
    • PAA38166
    • Inchi: 1S/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
    • InChI Key: YGIUYXOOOGQGIS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=CC3C=CC=C(C=3C=C21)Cl

Computed Properties

  • Exact Mass: 246.0003056g/mol
  • Monoisotopic Mass: 246.0003056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.361±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 185 ºC
  • Solubility: Insuluble (3.0E-5 g/L) (25 ºC),

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1,8-dichloroanthracene Suppliers

Amadis Chemical Company Limited
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(CAS:14381-66-9)1,8-dichloroanthracene
Order Number:A852717
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:42
Price ($):374.0
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Additional information on 1,8-dichloroanthracene

Chemical Profile of 1,8-dichloroanthracene (CAS No. 14381-66-9)

1,8-dichloroanthracene, identified by its Chemical Abstracts Service (CAS) number 14381-66-9, is a halogenated polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the field of organic synthesis and materials science. This compound, characterized by the presence of two chlorine atoms at the 1 and 8 positions of the anthracene core, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of advanced materials and pharmaceuticals.

The molecular structure of 1,8-dichloroanthracene consists of three fused benzene rings with chlorine substituents at specific positions. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The compound’s ability to participate in various chemical reactions, such as cross-coupling and cyclization processes, has been leveraged in synthetic chemistry to construct more complex molecules.

In recent years, 1,8-dichloroanthracene has been explored for its potential applications in optoelectronic materials. Its extended π-conjugation system and electron-withdrawing chlorine groups contribute to its utility in the design of organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated its incorporation into polymer blends to enhance charge transport properties, which is crucial for improving the performance of flexible electronics.

Additionally, the study of 1,8-dichloroanthracene has provided insights into the mechanisms of PAH transformation under various environmental conditions. Comparative studies have highlighted its stability compared to other halogenated PAHs, suggesting potential applications in industrial processes where thermal and chemical stability are paramount. The compound’s behavior in photocatalytic systems has also been investigated, revealing its role as a precursor in generating reactive oxygen species for organic synthesis.

The pharmaceutical relevance of 1,8-dichloroanthracene lies in its potential as a scaffold for drug discovery. By modifying its chlorine substituents or further functionalizing the core structure, researchers can generate derivatives with tailored biological activities. Preliminary studies have shown that certain analogs exhibit inhibitory effects on specific enzymatic pathways, warranting further exploration as lead compounds for therapeutic development.

The synthesis of 1,8-dichloroanthracene typically involves chlorination reactions on anthracene or related precursors. Advances in catalytic methods have enabled more efficient and selective preparations, reducing byproduct formation and improving yields. These methodological improvements are essential for scaling up production while maintaining high purity standards required for industrial and research applications.

The environmental impact of 1,8-dichloroanthracene has been assessed through biodegradation studies conducted under controlled conditions. While the compound demonstrates some resistance to microbial degradation due to its halogenated structure, engineered solutions involving advanced oxidation processes have shown promise in breaking down residual traces. Such findings are critical for ensuring sustainable use in industrial settings where environmental compliance is a priority.

In conclusion, 1,8-dichloroanthracene (CAS No. 14381-66-9) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in materials science, optoelectronics, and pharmaceutical research. As synthetic methodologies continue to evolve and new applications emerge, this halogenated PAH is poised to remain a cornerstone in advanced chemical innovation.

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Amadis Chemical Company Limited
(CAS:14381-66-9)1,8-dichloroanthracene
A852717
Purity:99%
Quantity:5g
Price ($):374.0
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